
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . This compound is an oxirane derivative, which means it contains an epoxide group, a three-membered cyclic ether. The presence of the oxirane ring imparts unique reactivity to the compound, making it valuable in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with a suitable oxidizing agent to form the oxirane ring . The reaction conditions typically include the use of a strong base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide or peracetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile undergoes various chemical reactions due to the presence of the reactive oxirane ring. Some common types of reactions include:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds. Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aplicaciones Científicas De Investigación
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides and nitriles.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When a nucleophile attacks the oxirane ring, it leads to ring-opening and the formation of a new chemical bond. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and rearrangement reactions .
Comparación Con Compuestos Similares
3-Methyl-3-(2-methylphenyl)oxirane-2-carbonitrile can be compared with other similar compounds, such as:
Oxirane, [(2-methylphenoxy)methyl]-: This compound has a similar oxirane ring but with a different substituent, leading to different reactivity and applications.
2-Methyl-3-phenyloxirane:
Methyl 3-(4-Methylphenyl)oxirane-2-carboxylate: This compound has a carboxylate group instead of a nitrile group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the presence of both the oxirane ring and the nitrile group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-methyl-3-(2-methylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8-5-3-4-6-9(8)11(2)10(7-12)13-11/h3-6,10H,1-2H3 |
Clave InChI |
LTRVWDZYOJCFNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(C(O2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


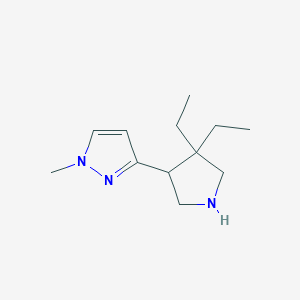

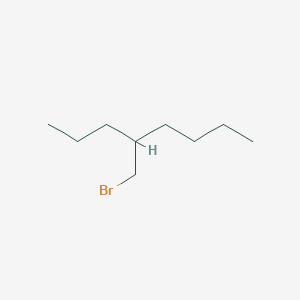
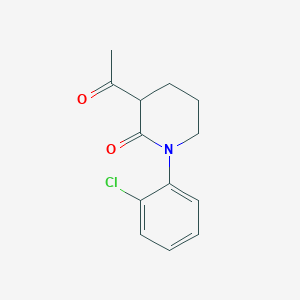

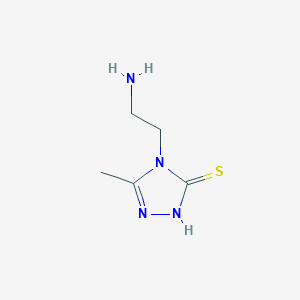

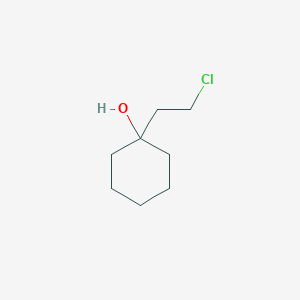
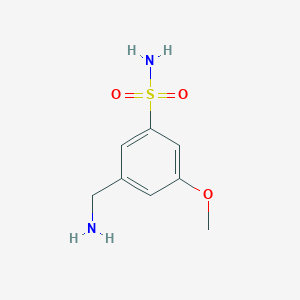
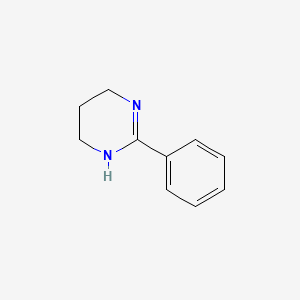
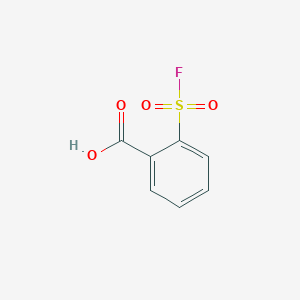
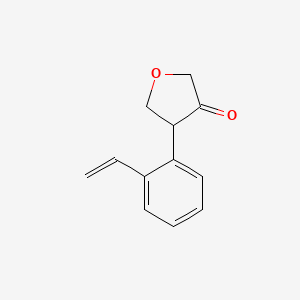
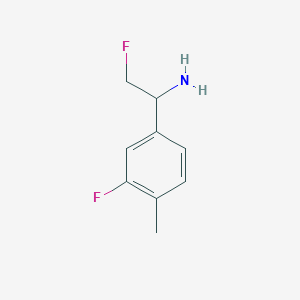
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)
